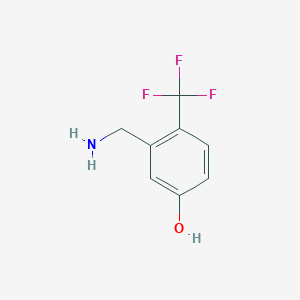

3-(aminomethyl)-4-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(aminomethyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(aminomethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols and aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds. In medicinal chemistry, compounds containing this group have been shown to exhibit improved potency against various biological targets. For instance, studies have demonstrated that incorporating a trifluoromethyl group can increase the efficacy of drugs targeting neurotransmitter uptake mechanisms, such as serotonin transporters .

Table 1: Biological Activities of Trifluoromethyl-Containing Compounds

| Compound Name | Target Activity | Reference |

|---|---|---|

| 3-(Aminomethyl)-4-(trifluoromethyl)phenol | Neurotransmitter uptake inhibition | |

| Ubrogepant | Migraine treatment | |

| Alpelisib | Cancer therapy (PI3K inhibitor) |

Synthetic Organic Chemistry

This compound has been utilized in various synthetic pathways, including Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This compound serves as a versatile building block for synthesizing more complex organic molecules.

Case Study: Synthesis of Novel Derivatives

- Researchers have synthesized novel derivatives based on this compound to explore their potential as antimicrobial agents. The derivatives were tested against several bacterial strains, demonstrating significant antibacterial activity .

Agrochemical Applications

The unique properties of this compound make it a candidate for use in agrochemicals. Its ability to interact with biological systems suggests potential applications as a pesticide or herbicide. The trifluoromethyl group can enhance the compound's stability and effectiveness in agricultural formulations.

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its toxicological profile. Research indicates that exposure to compounds with amino and trifluoromethyl groups can lead to adverse effects, such as methemoglobinemia and other toxicological concerns. Therefore, safety assessments are crucial before widespread application.

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(aminomethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

4-(trifluoromethyl)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the aminomethyl and trifluoromethyl groups in 3-(aminomethyl)-4-(trifluoromethyl)phenol imparts unique properties, such as enhanced lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(Aminomethyl)-4-(trifluoromethyl)phenol is a compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenolic ring. Its molecular formula is C₇H₆F₃NO, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group (-NH₂) can form hydrogen bonds with various biological molecules, enhancing its interaction with target sites.

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through cellular membranes and improving its bioavailability.

- Metabolic Stability : The presence of fluorine atoms often results in resistance to metabolic degradation, allowing for prolonged action within biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related trifluoromethyl phenols possess activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | MRSA, VRE | Disruption of bacterial membrane potential |

| 2-(Aminomethyl)-4-(trifluoromethyl)phenol | Various Gram-positive | Membrane depolarization |

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally similar compounds. For example, p-methylaminophenol has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, suggesting that the amino group plays a crucial role in these activities .

Case Study: Anticancer Effects

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).

- Findings : Compounds with similar functionalities demonstrated IC50 values indicating potent inhibition of cell proliferation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the amino group or the phenolic structure have been explored to optimize binding interactions with specific molecular targets involved in cancer progression .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Synthesis of derivatives | Enhanced binding affinity and selectivity |

| Antimicrobial testing | Effective against resistant bacterial strains |

| Anticancer assays | Induced apoptosis in multiple cancer cell lines |

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGRSRNOLDUOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.